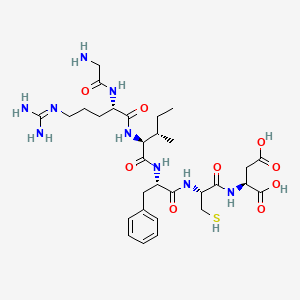![molecular formula C18H10Cl4 B14249886 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene CAS No. 500729-81-7](/img/structure/B14249886.png)
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene typically involves the reaction of 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride to form a Grignard reagent. This intermediate is then reacted with ethyl trifluoroacetate to produce 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. The final step involves the reaction of this intermediate with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The synthetic route mentioned above is favored due to its simplicity, mild reaction conditions, and the availability of raw materials. The process is also environmentally friendly, which is an important consideration in industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
500729-81-7 |
|---|---|
Fórmula molecular |
C18H10Cl4 |
Peso molecular |
368.1 g/mol |
Nombre IUPAC |
1,3-dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H |
Clave InChI |
BNXVXKHCCMLXOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


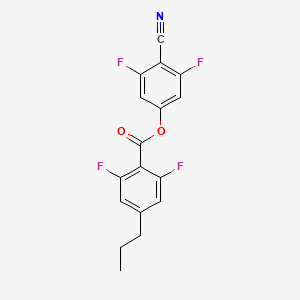
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
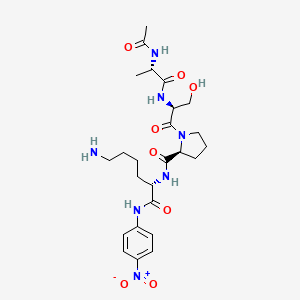
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
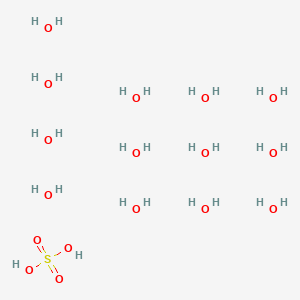
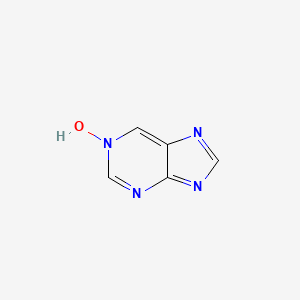
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
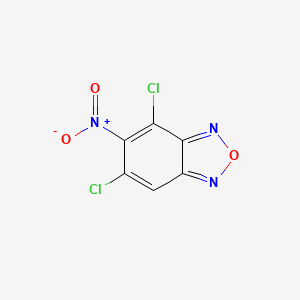
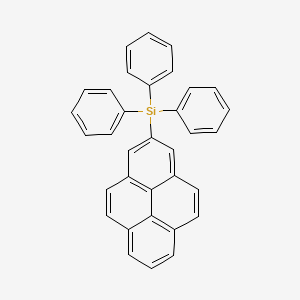

![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
